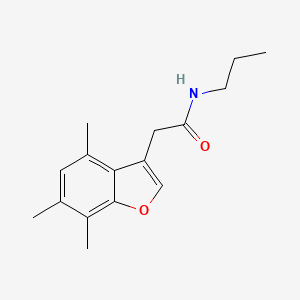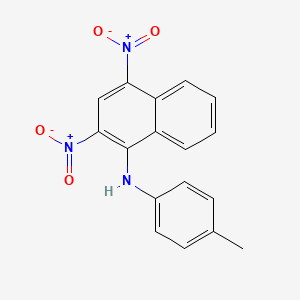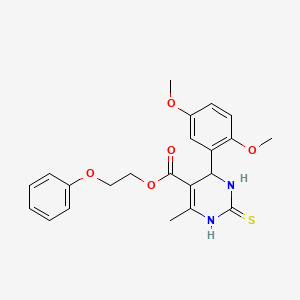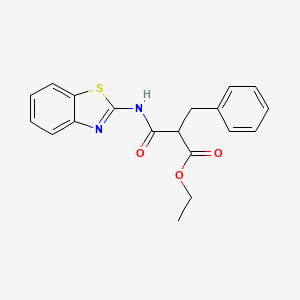
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, also known as PTBA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PTBA belongs to the class of benzofuran derivatives and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of the enzyme pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is the process by which cells generate energy. Cancer cells rely heavily on glycolysis to produce energy, and PKM2 is overexpressed in many cancer cells. By inhibiting PKM2, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide disrupts the energy production process in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been found to exhibit anti-inflammatory and anti-viral effects. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide reduces inflammation in the body. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been found to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has not been extensively tested in animal models, so its safety and efficacy in vivo are not well established.
Zukünftige Richtungen
Future research on N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide should focus on its potential as a cancer therapeutic agent. Studies should investigate its safety and efficacy in vivo and determine the optimal dosage and administration route. Additionally, studies should investigate the potential of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide as a combination therapy with other anti-cancer agents. Further research is also needed to explore the anti-inflammatory and anti-viral properties of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide and its potential therapeutic applications in these areas.
Conclusion:
In conclusion, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, or N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, is a synthetic compound with promising potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for cancer therapy and other applications. Further research is needed to explore its safety and efficacy in vivo and its potential as a combination therapy with other anti-cancer agents.
Synthesemethoden
The synthesis of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide involves the reaction of 4,6,7-trimethyl-1-benzofuran-3-carboxylic acid with propylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified through recrystallization to obtain N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide induces apoptosis in cancer cells, which is a programmed cell death mechanism that prevents the spread of cancer cells to other parts of the body. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been found to inhibit the activity of NF-kB, a transcription factor that plays a crucial role in the development and progression of cancer.
Eigenschaften
IUPAC Name |
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-6-17-14(18)8-13-9-19-16-12(4)10(2)7-11(3)15(13)16/h7,9H,5-6,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREORQYGQBMYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=COC2=C(C(=CC(=C12)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5169132.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)



![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)




![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)